molecular formula C6H8N4O B1626781 4-Aminonicotinohydrazide CAS No. 89533-20-0

4-Aminonicotinohydrazide

Cat. No.: B1626781
CAS No.: 89533-20-0
M. Wt: 152.15 g/mol
InChI Key: NPTAJLRKVUUHKR-UHFFFAOYSA-N
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Description

4-Aminonicotinohydrazide is a fine chemical of high interest in research and development, particularly in the fields of medicinal chemistry and materials science. It serves as a versatile precursor and key synthetic intermediate. Its molecular structure, which features both a hydrazide and an aminopyridine functional group, makes it an excellent ligand for constructing metal complexes . Researchers utilize this compound to develop novel Schiff base ligands, which can coordinate with various metal ions such as Cobalt (II), Copper (II), Nickel (II), and Zinc (II) to form complexes with potential biological activities . These coordination compounds are investigated for their promising applications as potential anti-cancer drugs and antibacterial agents . Furthermore, metal complexes derived from similar nicotinic hydrazide scaffolds have demonstrated excellent catalytic properties in facilitating organic transformations, including the multi-component Biginelli reaction to synthesize medicinally relevant heterocycles . Beyond coordination chemistry, nicotinic hydrazide derivatives are also explored in advanced material science, such as in the synthesis of non-ionic surfactants for niosomal drug delivery systems, aiming to improve the solubility and bioavailability of hydrophobic active ingredients . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTAJLRKVUUHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542258
Record name 4-Aminopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89533-20-0
Record name 4-Aminopyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminonicotinohydrazide and Its Structural Analogues

Established Organic Synthesis Routes

The primary and most established method for the synthesis of 4-aminonicotinohydrazide involves a two-step process: the esterification of 4-aminonicotinic acid followed by hydrazinolysis of the resulting ester.

The precursor, 4-aminonicotinic acid, can be synthesized through several routes. One notable method begins with the oxidation of isoquinoline (B145761) to yield 3,4-pyridinedicarboxylic acid. This intermediate is then treated with acetic anhydride (B1165640) to form the corresponding anhydride. Subsequent ammonolysis and a Hofmann rearrangement introduce the amino group at the C4 position, yielding 4-aminonicotinic acid. researchgate.net An alternative approach involves the synthesis of 4-chloronicotinic acid, which can be prepared from 4-chloropyridine (B1293800) and carbon dioxide. chemicalbook.com The chloro-substituent can then be displaced by an amino group.

Once 4-aminonicotinic acid is obtained, it undergoes esterification, typically with ethanol (B145695) in the presence of an acid catalyst, to produce ethyl 4-aminonicotinate. This ethyl ester is a key intermediate, readily available for the final step.

The final step is the hydrazinolysis of ethyl 4-aminonicotinate. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. The hydrazide precipitates upon cooling and can be purified by recrystallization.

Reaction Scheme:

Generated code

Chemoenzymatic Synthetic Approaches

While specific chemoenzymatic routes for the synthesis of this compound are not yet widely documented, the principles of biocatalysis offer promising future alternatives to traditional chemical methods. Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of enzymes to perform specific chemical transformations. researchgate.net

For the synthesis of this compound, a potential chemoenzymatic step could be the enzymatic hydrazinolysis of an ester precursor, such as ethyl 4-aminonicotinate. Lipases and proteases are known to catalyze the formation of hydrazides from esters and hydrazine. This approach could offer advantages such as higher yields, reduced by-products, and a more environmentally friendly process.

Furthermore, enzymes could be employed in the synthesis of the 4-aminonicotinic acid precursor. For instance, nitrile hydratases or nitrilases could potentially be used to convert a corresponding cyanopyridine derivative to the carboxylic acid under mild aqueous conditions. researchgate.net The application of enzymes in the synthesis of complex molecules like the antiviral drug Molnupiravir demonstrates the growing importance and industrial feasibility of chemoenzymatic strategies. nih.gov

Strategies for Derivatization and Analogue Preparation

The derivatization of this compound is a key strategy to explore the structure-activity relationships of this class of compounds. Modifications can be introduced at the pyridine (B92270) ring or the hydrazide moiety.

Synthesis of Substituted Nicotinohydrazide Derivatives

The synthesis of substituted nicotinohydrazide derivatives often starts with a correspondingly substituted nicotinic acid. These substituted acids can be prepared using various synthetic methodologies in organic chemistry. For example, functional groups can be introduced onto the pyridine ring prior to the hydrazide formation.

A common strategy involves the condensation of the nicotinohydrazide core with various aldehydes or ketones to form Schiff bases (nicotinoylhydrazones). This approach has been used to generate a wide range of derivatives with potential biological activities.

Starting MaterialReagentProductReference
Substituted Nicotinic Acid EsterHydrazine HydrateSubstituted Nicotinohydrazide glpbio.com
NicotinohydrazideIsatin DerivativesIsatin-nicotinohydrazide hybrids researchgate.nethzsqchem.com

Introduction of Diverse Functional Groups

Diverse functional groups can be introduced to the this compound scaffold to modulate its physicochemical properties and biological activity. The amino group on the pyridine ring is a key site for functionalization. For instance, it can be acylated or sulfonylated to introduce a variety of substituents.

The synthesis of ethyl 6-aminonicotinate sulfonylureas as P2Y₁₂ receptor antagonists showcases how the amino group on the nicotinic acid backbone can be functionalized to create potent and selective modulators of biological targets. nih.gov This highlights the potential for creating a diverse library of this compound analogues with tailored properties.

Another point of diversification is the hydrazide functional group itself, which can be cyclized with various reagents to form heterocyclic systems like 1,3,4-oxadiazoles or pyrazoles, further expanding the chemical space of accessible derivatives. glpbio.com

Elucidation of Molecular Mechanisms of Action

Investigation of Enzyme Inhibition and Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The unique structural features of 4-Aminonicotinohydrazide, which combine an aminopyridine ring with a hydrazide moiety, suggest its potential to modulate the activity of several classes of enzymes.

Cholinesterase Enzyme Inhibition Studies

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit. While direct studies on this compound are not extensively documented in publicly available literature, the structural components of the molecule allow for informed hypotheses regarding its potential as a cholinesterase inhibitor. The 4-aminopyridine (B3432731) substructure is of particular interest, as related amino-heterocyclic compounds have been investigated for this activity. For instance, research into novel anti-inflammatory and analgesic agents has explored nicotinohydrazide and isonicotinohydrazide derivatives, which have shown to be potent inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Although distinct from cholinesterases, this demonstrates the capability of the hydrazide moiety to interact with enzyme active sites.

A systematic review of hydrazide derivatives highlights their broad biological activities, including antimicrobial and anti-inflammatory effects, underscoring the versatility of this chemical class. hygeiajournal.com Pyridine (B92270) hydrazides, in particular, have been noted for their tuberculostatic properties. jpp.krakow.pl The potential for cholinesterase inhibition would likely involve the protonated 4-amino group interacting with the anionic site of the cholinesterase active site, while the hydrazide portion could form hydrogen bonds within the active site gorge.

NAD+-Dependent Deacetylase (SIR2) Pathway Interactions

Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular processes, including gene silencing, DNA repair, and metabolism. The founding member, Sir2, is a well-established modulator of lifespan in various organisms. nih.gov The activity of sirtuins is intrinsically linked to cellular energy status through their dependence on NAD+.

There is compelling, albeit indirect, evidence to suggest that aminonicotinohydrazide structures may interact with the SIR2 pathway. A positional isomer, 2-aminonicotinohydrazide, was identified in a screening library for potential inhibitors of the Leishmania SIR2 protein (LmjSIR2RP1), a potential drug target in this parasite. While specific inhibitory data for this compound is not available from this source, the inclusion of a closely related analogue suggests that this chemical scaffold is of interest for sirtuin modulation.

The mechanism of inhibition would likely involve the nicotinohydrazide portion of the molecule. Nicotinamide (B372718), a natural sirtuin inhibitor, is a product of the deacetylation reaction. It is plausible that this compound could act as a nicotinamide mimetic, competing with NAD+ for binding to the sirtuin active site, thereby inhibiting its deacetylase activity. Such an interaction would have profound effects on cellular signaling and stress response pathways regulated by sirtuins.

Glycosidase Enzyme Modulation

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. α-Glucosidase, in particular, is a key enzyme in the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is an established therapeutic approach for managing postprandial hyperglycemia in diabetes.

Several studies have demonstrated the potential of hydrazide-containing compounds as glycosidase inhibitors. A recent review highlighted that isonicotinohydrazide and nicotinohydrazide derivatives exhibit moderate α-glucosidase inhibitory activity. bio-integration.org Another study focusing on nicotinohydrazide derivatives reported their potential as α-glucosidase inhibitors, with some compounds showing better activity than the standard drug acarbose. rjptonline.org Thiazole derivatives incorporating a nicotinohydrazide moiety have also been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory potential.

The inhibitory activity of these related compounds suggests that this compound could also modulate glycosidase activity. The hydrazone derivatives of such compounds are often the active species, formed by reaction with a carbonyl compound. The general structure of these active hydrazones allows for multiple points of interaction with the enzyme's active site.

Interactive Data Table: α-Glucosidase Inhibition by Related Hydrazide Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 (µM)Reference
Imidazole-triazole hybrids3,5-dimethylphenyl substitutedα-glucosidase90.4 bio-integration.org
Imidazole-triazole hybrids2,3-dichlorophenyl substitutedα-glucosidase97.7 bio-integration.org
Imidazole-pyrazole hybridsBromo-phenyl substitutedα-glucosidase25.19 bio-integration.org
Thiazole-indole-pyrazole hybridsNot specifiedα-glucosidaseBetter than acarbose
Nicotinohydrazide derivativesNot specifiedα-glucosidaseModerate activity rjptonline.org

Note: This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analysis of Ion Channel Activity and Ligand Binding

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in neuronal signaling and muscle contraction. The 4-aminopyridine core of this compound is a well-known pharmacophore that targets potassium channels. 4-aminopyridine itself is a non-selective potassium channel blocker that enhances the release of acetylcholine at the neuromuscular junction, and it is used clinically to improve walking in patients with multiple sclerosis.

The mechanism of action of 4-aminopyridine involves the physical blockage of the ion-conducting pore of voltage-gated potassium channels from the intracellular side. This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels and subsequently enhancing neurotransmitter release.

Given that this compound contains the 4-aminopyridine moiety, it is highly probable that it retains the ability to modulate potassium channel activity. The addition of the hydrazide group at the 3-position of the pyridine ring may alter the compound's potency, selectivity, and pharmacokinetic properties compared to 4-aminopyridine. The hydrazide group could introduce additional interactions with the channel protein or affect the molecule's ability to access the intracellular binding site. Further electrophysiological studies would be necessary to determine the precise effects of this compound on different types of ion channels and to characterize its binding kinetics.

Exploration of Cellular Signaling Pathway Perturbations

The modulation of the enzymes and ion channels discussed above would inevitably lead to significant perturbations in various cellular signaling pathways.

Metabolic and Stress Response Signaling: By potentially inhibiting sirtuins, this compound could influence pathways regulated by these enzymes, such as those involved in DNA repair, inflammation, and cellular metabolism. Sirtuin inhibition would lead to changes in the acetylation status of numerous protein targets, including histones and transcription factors like p53 and NF-κB, thereby altering gene expression profiles related to stress resistance and longevity.

Glucose Homeostasis Signaling: Inhibition of α-glucosidase would directly impact carbohydrate metabolism, leading to a reduction in postprandial glucose levels. This would, in turn, affect insulin (B600854) signaling and the downstream pathways regulated by insulin, such as the PI3K/Akt pathway, which is central to cell growth and survival.

Neuronal Signaling: Through the blockade of potassium channels, this compound would directly perturb neuronal excitability. This could have widespread effects on synaptic transmission and the function of neural circuits. The enhanced neurotransmitter release could impact a variety of signaling cascades in postsynaptic neurons, depending on the specific neurotransmitter and receptor systems involved.

Proliferation and Apoptosis Signaling: Numerous hydrazide and hydrazone derivatives have been investigated for their anticancer properties. These activities are often the result of perturbations in signaling pathways that control cell proliferation, such as the MAPK/ERK pathway, and the induction of apoptosis through pathways involving caspases. While not directly demonstrated for this compound, the potential for such activity exists within this class of compounds.

Biological Activity Profiling in in Vitro and Preclinical Animal Models

Neuropharmacological Effects in Rodent Models

Central Nervous System Activity Modulations

There is currently no published research available that investigates the modulatory effects of 4-Aminonicotinohydrazide on the central nervous system (CNS). Searches for in vitro studies on specific neural cell lines or receptor binding assays, as well as in vivo studies in animal models examining CNS-related parameters, did not yield any results for this particular compound. While the broader class of hydrazides has been explored for various pharmacological activities, specific data for the 4-amino substituted nicotinohydrazide is absent from the scientific record. nih.govmdpi.combibliotekanauki.plbibliotekanauki.pl

Investigation of Other Pharmacological Activities in Preclinical Settings

Beyond the central nervous system and behavioral studies, the broader pharmacological profile of this compound in preclinical settings remains largely uncharacterized in publicly accessible scientific literature. While related structures like nicotinohydrazide and its derivatives have been the subject of some research, these findings cannot be directly extrapolated to this compound. jetir.orgjetir.orgresearchgate.net For instance, various nicotinohydrazide derivatives have been synthesized and evaluated for activities such as anti-inflammatory or antimicrobial effects. jetir.org However, the specific contribution of the 4-amino group to the pharmacological activity of the nicotinohydrazide scaffold has not been elucidated.

Structure Activity Relationship Sar Investigations of 4 Aminonicotinohydrazide Analogues

Identification of Essential Structural Motifs for Biological Activity

The biological activity of 4-aminonicotinohydrazide and its analogues is intrinsically linked to its core structural components. The isonicotinic acid hydrazide scaffold is recognized as a key pharmacophore, particularly for antimycobacterial and antimicrobial activities. researchgate.net This scaffold consists of two primary motifs: the pyridine (B92270) ring and the hydrazide functional group (-CONHNH2).

The Pyridine Ring: This aromatic heterocycle is a crucial element. Its nitrogen atom can participate in key interactions, such as hydrogen bonding, with biological targets. rsc.org The substitution pattern on the pyridine ring significantly modulates the electronic properties and, consequently, the activity of the molecule. In this compound, the amino group at the 4-position acts as a potent electron-donating group, which can influence the pKa of the pyridine nitrogen and its interaction with receptors. researchgate.net

The Hydrazide Group: The hydrazide moiety is a versatile functional group known to be essential for the biological activity of this class of compounds. It can act as a linker, a hydrogen bond donor-acceptor, and a chelator of metal ions within enzyme active sites. researchgate.net Modifications, particularly acylation of the terminal nitrogen (N' or N2), have been a primary focus of SAR studies to generate analogues with diverse pharmacological profiles. nih.govbenthamdirect.com

The combination of the pyridine ring and the hydrazide group creates the fundamental structure required for activity. The integrity of this core is generally considered essential, with derivatization efforts focusing on the pyridine ring substituents and the hydrazide's terminal nitrogen to fine-tune biological action.

Correlative Analysis of Substituent Effects on Potency and Selectivity

Systematic modification of the this compound scaffold has allowed researchers to establish clear correlations between the nature of substituents and the resulting biological potency and selectivity. Studies on the broader class of isonicotinic acid hydrazide derivatives have shown that modifications to the N'-position of the hydrazide group dramatically impact efficacy.

Long-chain acyl groups attached to the hydrazide nitrogen have been shown to enhance antimycobacterial activity. For instance, the introduction of a tetradecanoyl or octadecanoyl chain at the N'-position of isonicotinic acid hydrazide resulted in compounds with greater activity against Mycobacterium tuberculosis than the parent drug, isoniazid (B1672263). nih.govbenthamdirect.com This suggests that increased lipophilicity can be beneficial, potentially by facilitating passage through the mycobacterial cell wall.

The table below summarizes the observed effects of various substituents on the biological activity of isonicotinic acid hydrazide analogues.

Substituent Position Substituent Group Observed Effect on Activity Reference
N'-HydrazideN'-tetradecanoylIncreased activity against M. tuberculosis nih.gov
N'-HydrazideN'-octadecanoylIncreased activity against M. tuberculosis benthamdirect.com
N'-HydrazideN'-2,4-hexadienoylEffective against M. tuberculosis benthamdirect.com
N'-HydrazideBenzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)High antimicrobial potential researchgate.netbenthamdirect.com
Phenyl Ring (as part of a larger N'-substituent)DichloroActive against various microbes nih.gov
Phenyl Ring (as part of a larger N'-substituent)HydroxylActive against various microbes nih.gov

Furthermore, the introduction of halogen atoms can significantly influence potency. nih.gov In many heterocyclic scaffolds, di-halo substituted analogues demonstrate higher potency than their mono-halo counterparts, although further halogenation may not be beneficial. nih.gov For instance, in related heterocyclic systems, a chloro substituent at one position combined with a fluoro at another has been shown to yield high selectivity. nih.gov For this compound analogues, substitutions on the pyridine ring or on an appended phenyl ring would likely follow similar principles, where the electronic and steric properties of the substituent dictate the impact on activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com For derivatives of isonicotinic acid hydrazide, QSAR studies have been instrumental in identifying the key physicochemical and structural descriptors that govern their antimicrobial and antimycobacterial effects. researchgate.netnih.govbenthamdirect.com

These models translate the structural features of molecules into numerical descriptors, which can include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule (e.g., 3χ, κ1). researchgate.netbenthamdirect.com

Constitutional descriptors: These relate to the basic molecular composition (e.g., molecular weight).

Quantum-chemical descriptors: These describe electronic properties (e.g., HOMO/LUMO energies, dipole moment).

For isonicotinic acid hydrazide derivatives, QSAR studies have indicated that topological parameters are particularly important in governing antimicrobial activity. benthamdirect.com Machine learning-based QSAR models have also been successfully applied to design novel isoniazid derivatives with potent antitubercular activity. scispace.com These models are often validated using techniques like n-fold cross-validation and by using an external test set of compounds to ensure their predictive power. scispace.com A robust QSAR model is characterized by high correlation coefficients (R²), predictive ability (Q²), and low error values. chemmethod.com The insights gained from these models can guide the rational design of new this compound analogues with predicted high activity, thereby streamlining the drug discovery process.

Ligand-Receptor Interaction Mapping

Understanding how a ligand binds to its biological target at the molecular level is crucial for rational drug design. Ligand-receptor interaction mapping, often accomplished through molecular docking simulations, provides a three-dimensional model of this binding. For this compound and its parent compound isoniazid, the primary target is widely recognized as the mycobacterial enoyl-acyl carrier protein reductase (InhA). scispace.com

Molecular docking studies on isoniazid analogues have elucidated the key interactions within the InhA active site. These interactions typically include:

Hydrogen Bonding: The hydrazide moiety and the pyridine nitrogen are often involved in forming critical hydrogen bonds with amino acid residues in the receptor's binding pocket, such as with serine or glutamine residues. mdpi.com

Hydrophobic Interactions: Lipophilic portions of the molecule, such as long acyl chains or substituted phenyl rings, can form favorable hydrophobic interactions with nonpolar residues like alanine, isoleucine, and tyrosine. mdpi.com

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site.

Docking analyses allow researchers to visualize these binding modes and rationalize the observed SAR. For example, a substituent that enhances hydrophobic interactions or enables an additional hydrogen bond may lead to a significant increase in potency. nih.gov This detailed mapping provides a structural basis for the empirical observations from SAR studies and offers a powerful predictive tool for designing next-generation analogues with improved affinity and selectivity for their target receptor.

Advanced Analytical Techniques for Research and Characterization

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for separating 4-aminonicotinohydrazide from impurities, reaction precursors, or byproducts. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Given its polar functional groups (amino, hydrazide, and the pyridine (B92270) nitrogen), reversed-phase HPLC is a particularly suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the two phases. The conditions can be optimized by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), pH, and the type of column. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring system is a strong chromophore. nih.govmdpi.com

A typical HPLC method for a related compound, 4-pyridoxic acid, utilized a C18 column with a mobile phase of methanol (B129727) and a sodium phosphate (B84403) buffer, with UV detection at 302 nm. researchgate.net For this compound, one would expect a similar setup, with the specific retention time being characteristic of the compound under the defined conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines and Hydrazides

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Buffer
Buffer Phosphate or Formate buffer to control pH
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector (e.g., at 230-300 nm)
Column Temp. 25 - 50 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. The presence of -NH2 and -NHNH2 groups can lead to poor peak shape and interactions with the column.

To overcome these issues, chemical derivatization is often required to convert the polar functional groups into less polar, more volatile derivatives. researchgate.net For instance, silylation reagents can be used to react with the amine and hydrazide protons. The resulting derivatized compound would be more amenable to GC analysis. The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, would be crucial for achieving good separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com This technique is exceptionally powerful for the analysis of this compound in complex mixtures, as it provides not only retention time data but also molecular weight information.

After separation on an LC column as described in the HPLC section, the analyte is introduced into the mass spectrometer source, typically using an electrospray ionization (ESI) interface. In positive ion mode, this compound would be expected to readily protonate to form a pseudomolecular ion [M+H]⁺. This ion's mass-to-charge ratio (m/z) would be measured, confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) links the separation capabilities of GC with the detection power of MS. As with standard GC, analysis of this compound would likely require prior derivatization to increase its volatility and thermal stability. researchgate.net

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a pattern of fragment ions, serves as a molecular "fingerprint" that can be used to confirm the compound's identity by comparing it to a spectral library or by interpreting the fragmentation pattern.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), often coupled with a chromatographic inlet like LC or GC, offers an even higher level of selectivity and structural information. In a typical LC-MS/MS experiment, the [M+H]⁺ ion of this compound (the precursor ion) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, is highly specific and allows for accurate quantification of the analyte even at very low levels in complex matrices. The fragmentation pattern itself provides valuable structural information, helping to confirm the identity of the compound.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Amine & Hydrazide) Stretching3450 - 3250 (multiple bands)
C-H (Aromatic) Stretching3100 - 3000
C=O (Amide I) Stretching~1680 - 1650
N-H (Amide II) Bending~1640 - 1550
C=C, C=N (Aromatic Ring) Stretching~1600 - 1450
C-N Stretching~1350 - 1250

The presence of a strong carbonyl (C=O) absorption, along with distinct N-H stretching bands for both the primary amine and the hydrazide group, would be key identifiers in the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for conjugated systems, such as the aromatic ring in this compound. The spectrum is typically recorded in a solution, and the wavelength of maximum absorbance (λmax) is a characteristic property.

The pyridine ring, substituted with an electron-donating amino group and a hydrazide group, is expected to show strong absorption in the UV region. For comparison, 4-aminophenol (B1666318) exhibits a UV absorption maximum around 230 nm and a shoulder near 300 nm. The exact λmax for this compound would depend on the solvent used but would provide key information for quantitative analysis using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the two protons on the pyridine ring, a broad signal for the amino (-NH₂) protons, and signals for the hydrazide (-NHNH₂) protons. The chemical shifts (δ) and coupling patterns of the aromatic protons would be characteristic of a 3,4-disubstituted pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum shows the number of different types of carbon atoms in the molecule. Key signals would include those for the aromatic carbons of the pyridine ring and a distinct signal for the carbonyl carbon of the hydrazide group, typically found in the 160-180 ppm range.

Data from related isonicotinohydrazide derivatives show aromatic proton signals between δ 6.97–8.94 ppm and the azomethine proton (-CH=N-) between δ 8.26–8.29 ppm. While the substitution pattern is different, similar ranges would be expected for the aromatic protons of this compound.

Electrochemical Methods and Sensor Development

Electrochemical methods offer a low-cost, rapid, and highly sensitive approach for the analysis of electroactive compounds. iapchem.org These techniques measure the changes in electrical signals (such as current or potential) that occur during a chemical reaction at an electrode surface. processsensing.com Compounds containing easily oxidizable or reducible functional groups, such as the hydrazine (B178648) moiety in this compound, are ideal candidates for electrochemical analysis.

The development of electrochemical sensors for related hydrazine compounds is well-documented. nih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. The electrode surface can be modified with various materials like carbon nanotubes, graphene, metal nanoparticles, or conductive polymers to facilitate the electron transfer process and lower the overpotential required for the oxidation of the hydrazine group. mdpi.com

A potential electrochemical sensor for this compound could be developed based on its oxidation at a modified glassy carbon or screen-printed electrode. iapchem.org The current generated during the oxidation would be directly proportional to the concentration of this compound, allowing for its quantitative determination in pharmaceutical formulations or biological fluids.

Method Development and Validation Frameworks in Pharmaceutical Analysis

The development and validation of analytical methods are critical requirements in the pharmaceutical industry to ensure that a product consistently meets its quality standards. ufag-laboratorien.ch This process is governed by stringent guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH). fda.gov

The goal of method development is to create a reliable and robust procedure for the identification, quantification, and purity assessment of a drug substance. lcms.cz A modern approach to this is Analytical Quality by Design (AQbD), a systematic process that begins with predefined objectives and emphasizes understanding the method's variables to build quality in from the start. americanpharmaceuticalreview.com

Once a method is developed, it must undergo a rigorous validation process to provide documented evidence that it is suitable for its intended purpose. researchgate.net Key validation parameters, as defined by ICH guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For a compound like this compound, a stability-indicating HPLC method would typically be developed and validated according to these principles to ensure the quality and stability of the final pharmaceutical product. lcms.cz

Computational Chemistry and Chemoinformatics Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

In a hypothetical study of 4-Aminonicotinohydrazide, molecular docking could be employed to screen it against a library of known biological targets. The process would involve:

Obtaining the 3D structure of this compound and a set of target proteins from databases like the Protein Data Bank (PDB).

Using docking software (e.g., AutoDock, Glide) to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Analyzing the resulting poses to identify key interactions between this compound and the amino acid residues in the binding site of the target protein.

This would provide insights into its potential mechanism of action and help identify the most probable biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a compound are crucial for its development as a potential drug, as they determine its bioavailability and pharmacokinetic profile. In silico tools can predict these properties based on the molecular structure of the compound.

For this compound, various ADME parameters could be predicted using software like SwissADME or ADMETlab. These predictions are typically based on quantitative structure-property relationship (QSPR) models.

Hypothetical ADME Prediction Data for this compound:

PropertyPredicted ValueImplication
Molecular Weight(Calculated)Influences absorption and diffusion.
LogP (Lipophilicity)(Predicted)Affects solubility and membrane permeability.
-H-bond Donors(Counted)Impacts solubility and binding.
H-bond Acceptors(Counted)Impacts solubility and binding.
Blood-Brain Barrier Permeation(Predicted Yes/No)Indicates potential for CNS activity.
CYP450 Inhibition(Predicted for various isozymes)Suggests potential for drug-drug interactions.

This table is for illustrative purposes only, as no specific published data for this compound exists.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, stability of ligand-protein complexes, and the influence of solvent.

If a promising protein target for this compound were identified through molecular docking, an MD simulation could be performed to:

Assess the stability of the predicted binding pose over a period of nanoseconds.

Observe how the compound and the protein's binding pocket adapt to each other.

Calculate the binding free energy with higher accuracy than docking alone.

These simulations offer a more realistic representation of the biological environment and can validate the findings from molecular docking.

Virtual Screening and Rational Design of Novel Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were found to have some biological activity, virtual screening could be used to find similar or more potent compounds.

Furthermore, the principles of rational drug design could be applied to create novel analogs of this compound with improved properties. Based on the structural information from docking and MD simulations, modifications could be proposed to enhance binding affinity or improve ADME characteristics. For example, if a specific functional group is shown to form a crucial hydrogen bond, analogs could be designed to optimize this interaction.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets and Pathways

The initial step in realizing the therapeutic value of 4-aminonicotinohydrazide involves a comprehensive exploration of its molecular interactions within biological systems. While its structural relative, isoniazid (B1672263), is a cornerstone of tuberculosis treatment through the inhibition of mycolic acid synthesis, the full spectrum of targets for this compound remains largely uncharacterized.

Future research should prioritize the identification of novel protein targets and the elucidation of the metabolic and signaling pathways it may modulate. A potential starting point is the investigation of its effects on sirtuins, a class of NAD+-dependent deacetylases. Related nicotinamide (B372718) derivatives have demonstrated inhibitory activity against these enzymes, which are implicated in aging, cancer, and metabolic disorders. up.pt A systematic screening against a panel of human sirtuin isoforms could reveal specific interactions.

Furthermore, the discovery of novel catabolic pathways in microorganisms for structurally similar compounds like 4-nitroaniline (B120555) provides a methodological blueprint. nih.gov Investigating how microorganisms might metabolize this compound could uncover novel enzymatic reactions and pathways, which may have human orthologues or provide insights into potential mechanisms of action or resistance. nih.gov Techniques such as thermal proteome profiling and affinity-capture mass spectrometry could be employed to identify direct binding partners in various cell types, moving beyond predicted targets to empirical evidence of interaction.

Design and Synthesis of Next-Generation this compound Analogues

Building upon a validated biological target, the subsequent research avenue is the rational design and synthesis of next-generation analogues to optimize potency, selectivity, and pharmacokinetic properties. The core this compound scaffold offers multiple points for chemical modification.

Strategic approaches to analogue design could include:

Molecular Hybridization: This strategy involves combining the this compound moiety with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, creating triads by linking it to other bioactive cores, similar to the design of 4-aminoquinoline-isoniazid hybrids, could yield compounds with enhanced efficacy against specific pathogens. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino group, the pyridine (B92270) ring, and the hydrazide tail would be crucial. For example, synthesizing a library of N-substituted derivatives of the terminal amino group or altering the position of the amino substituent on the pyridine ring could profoundly impact target binding.

Bioisosteric Replacement: Replacing the hydrazide group with other functionalities known to act as hydrogen bond donors and acceptors, such as 1,2,4-triazoles or oxadiazoles, could improve metabolic stability while retaining key binding interactions.

The synthesis of these novel analogues, like the development of new α-aminophosphonates, would require multi-step synthetic routes, followed by rigorous purification and spectroscopic characterization to confirm their structures before biological evaluation. nih.govresearchgate.net

Analogue Design Strategy Rationale Example Approach Potential Outcome
Molecular Hybridization Combine pharmacophores to achieve synergistic effects or novel mechanisms of action.Synthesize conjugates of this compound with a quinoline (B57606) moiety. nih.govEnhanced anti-mycobacterial or anti-malarial activity.
SAR Studies Systematically probe the contribution of each part of the molecule to its biological activity.Create a series of compounds with different alkyl or aryl substituents on the terminal hydrazide nitrogen.Optimization of target potency and selectivity.
Bioisosteric Replacement Replace a functional group with another that has similar physicochemical properties to improve pharmacokinetics.Replace the hydrazide moiety with a metabolically stable 1,3,4-oxadiazole (B1194373) ring.Improved oral bioavailability and reduced metabolic liabilities.
Scaffold Hopping Replace the pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazine).Synthesize hydrazide derivatives of 4-aminopyrimidine.Discovery of novel intellectual property and potentially different target interactions.

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To gain a holistic understanding of the biological effects of this compound and its next-generation analogues, integrating multi-omics data is indispensable. nih.gov This approach moves beyond a single target to a systems-level view of a compound's impact. mdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive molecular signatures of drug action, identify biomarkers for efficacy, and uncover mechanisms of resistance. nih.govfrontlinegenomics.com

In preclinical studies, this would involve treating relevant cell lines or animal models with the compound and performing a time-course analysis of:

Transcriptomics: RNA-sequencing to identify genes whose expression is significantly altered, revealing the cellular pathways that are activated or repressed.

Proteomics: Quantitative proteomics to measure changes in protein abundance and post-translational modifications, which are the direct effectors of cellular function. frontiersin.orgmdpi.com This can bridge the gap between genetic information and phenotype, helping to validate targets identified through other means. nih.gov

Metabolomics: Analysis of small-molecule metabolites to understand how the compound perturbs cellular metabolism and bioenergetics.

The integration of these large datasets requires sophisticated bioinformatics and machine learning models to identify meaningful patterns and generate testable hypotheses. nih.govbiobide.com For example, a multi-omics analysis could reveal that a this compound analogue not only inhibits its primary target but also induces a compensatory metabolic rewiring, suggesting a rational combination therapy to overcome this adaptation.

Development of Advanced Methodologies for Compound Evaluation

The evaluation of novel this compound analogues necessitates the use of advanced and high-throughput methodologies to efficiently triage compounds and gain deeper mechanistic insights.

Future evaluation should incorporate cutting-edge techniques such as:

High-Throughput Screening (HTS): Adapting assays for the identified biological target(s) to a high-throughput format to rapidly screen large libraries of synthesized analogues.

Advanced Mass Spectrometry Techniques: Employing technologies like 4-D proteomics, which adds ion mobility separation to traditional mass spectrometry, can increase the depth and accuracy of proteome analysis, providing a more detailed picture of the compound's effects.

Single-Cell Proteomics: As cellular heterogeneity is a key factor in disease and treatment response, analyzing the effects of a compound at the single-cell level can reveal differential responses within a cell population that are missed by bulk analysis.

In Silico Modeling: Utilizing molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to pre-screen virtual libraries of analogues, prioritizing the synthesis of compounds with the most promising predicted binding affinity and drug-like properties. ebatcongress.org

These advanced methods, when integrated into the drug discovery pipeline, can accelerate the identification and optimization of promising lead candidates derived from the this compound scaffold, ultimately enhancing the translational potential of this line of research.

Methodology Application in Compound Evaluation Advantage Reference
4-D Proteomics Deep profiling of the proteome in response to compound treatment.Increases proteome coverage and accuracy of quantification.
Single-Cell Mass Cytometry Analyzing target engagement and downstream signaling in individual cells.Reveals cellular heterogeneity in drug response.
Molecular Docking Predicting the binding mode and affinity of designed analogues to the target protein.Prioritizes synthetic efforts on the most promising candidates. ebatcongress.org
ADMET Prediction In silico estimation of pharmacokinetic and toxicity properties.Early-stage deselection of compounds likely to fail for poor drug-like properties. ebatcongress.org

Q & A

Basic: What are the established synthetic routes for 4-Aminonicotinohydrazide, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is typically synthesized via hydrazide formation from nicotinic acid derivatives. A common approach involves reacting ethyl 4-aminonicotinate with hydrazine hydrate under reflux conditions. Optimization includes:

  • Temperature control : Maintaining 80–90°C to balance reaction rate and byproduct formation .
  • Solvent selection : Using ethanol or methanol for improved solubility of intermediates.
  • Stoichiometric ratios : A 1:1.2 molar ratio of ester to hydrazine minimizes unreacted starting material.
    Efficiency can be monitored via TLC or HPLC, with yields typically ranging from 65–85%.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:
Key techniques include:

  • NMR :
    • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyridine ring), NH₂ signals at δ 5.5–6.0 ppm (broad).
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, pyridine carbons between 120–150 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretches).
  • Mass Spectrometry : Molecular ion peak at m/z 152 (exact mass varies by substituents).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors.
  • Waste disposal : Segregate acidic and basic waste streams; neutralize hydrazine-containing residues before disposal .
  • Emergency measures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variability in:

  • Experimental design : Standardize assays (e.g., IC₅₀ measurements) across studies to ensure comparability .
  • Sample purity : Validate compound purity via HPLC (>95%) and control for hygroscopicity .
  • Statistical analysis : Apply meta-analytical tools (e.g., statistic) to quantify heterogeneity in pooled data .
    Example: If Derivative A shows conflicting cytotoxicity results, re-evaluate cell line specificity and assay endpoints (e.g., apoptosis vs. necrosis markers) .

Advanced: What strategies improve the stability of this compound in aqueous solutions for long-term studies?

Methodological Answer:

  • pH optimization : Stabilize at pH 6–7 to prevent hydrolysis of the hydrazide moiety .
  • Temperature control : Store solutions at 4°C; avoid freeze-thaw cycles.
  • Additives : Use 0.1% BSA or 5% sucrose to reduce aggregation .
    Stability data example :
ConditionDegradation (%) at 7 days
pH 5, 25°C25–30%
pH 7, 4°C<5%

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target binding?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify persistent interactions.
    Example: Adding electron-withdrawing groups at the pyridine 3-position improves inhibition of Plasmodium enoyl-ACP reductase .

Advanced: What experimental controls are critical when evaluating this compound’s immunomodulatory effects in vitro?

Methodological Answer:

  • Negative controls : Use untreated cells and vehicle (e.g., DMSO at ≤0.1%).
  • Positive controls : Include known immunomodulators (e.g., cyclosporine A for T-cell assays) .
  • Cytotoxicity controls : Measure lactate dehydrogenase (LDH) release to distinguish immunomodulation from cell death.
  • Dose-response : Test 3–5 concentrations (e.g., 1–100 µM) to establish EC₅₀/IC₅₀ values .

Advanced: How should researchers design experiments to investigate synergistic effects of this compound with other bioactive compounds?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Fixed-ratio designs : Test serial dilutions of this compound and the partner compound (e.g., 1:1, 1:2 ratios).
  • Mechanistic studies : Pair with transcriptomics (RNA-seq) to identify co-regulated pathways .

Advanced: What are the best practices for validating the purity of this compound in multi-step syntheses?

Methodological Answer:

  • Chromatographic methods :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min .
    • LC-MS : Confirm molecular ion and absence of byproduct peaks.
  • Elemental analysis : Match experimental C/H/N values to theoretical (±0.3% tolerance).
  • Melting point : Sharp range (e.g., 210–212°C) indicates high purity .

Advanced: How can researchers address reproducibility challenges in this compound-based assays across different laboratories?

Methodological Answer:

  • Standardized protocols : Adopt SOPs from organizations like NIOSH or ICH for assay conditions .
  • Inter-lab validation : Share reference samples with collaborating labs to calibrate instruments.
  • Data reporting : Include detailed metadata (e.g., buffer composition, cell passage number) .
    Example: A multi-center study might use a centralized HPLC system for compound quantification to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.